molecular formula C12H11N5O B3328328 N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide CAS No. 445218-61-1

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide

Cat. No.: B3328328
CAS No.: 445218-61-1
M. Wt: 241.25 g/mol
InChI Key: XVYGBIMUAAGQMD-UHFFFAOYSA-N
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Description

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been reported to act as anion receptors and have been utilized as metal extracting agents, molecular switches , and in catalysis .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The compound forms strong N–H⋯O hydrogen bonds with its targets . This interaction results in changes in the target’s structure and function, leading to the compound’s overall effect.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its ability to form strong hydrogen bonds .

Result of Action

The result of the compound’s action is primarily due to its interaction with its targets. The formation of strong N–H⋯O hydrogen bonds leads to changes in the target’s structure and function . This can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

The action of N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules, pH levels, temperature, and other factors in its environment .

Properties

IUPAC Name

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYGBIMUAAGQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
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N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide
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N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.